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  • Product: 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride
  • CAS: 884199-34-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Mechanism of Action of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is not extensively documented in publicly available scientific literature. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive and scientifically rigorous framework for elucidating the in-vitro mechanism of action of a novel chemical entity with this piperazine scaffold. The experimental data and specific molecular targets used herein are hypothetical but are based on established pharmacological principles for piperazine-containing compounds, which frequently target G-protein coupled receptors (GPCRs).[1][2] This document serves as an expert-guided roadmap for the in-vitro characterization of such a novel compound.

Introduction and Strategic Overview

The piperazine ring is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to be modified at its two nitrogen atoms to fine-tune pharmacological activity.[1] This guide details the systematic in-vitro pharmacological evaluation of the novel compound, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride, hereafter referred to as "Compound-X."

Our primary objective is to deconstruct the in-vitro mechanism of action of Compound-X. This process begins with broad, unbiased screening to identify its primary molecular target(s) and progressively narrows down to specific functional effects and downstream signaling consequences. The workflow is designed to build a comprehensive pharmacological profile, establishing on-target activity, functional modality (e.g., agonist, antagonist), potency, and selectivity.

The Guiding Hypothesis

Given the structural precedent of piperazine derivatives, our initial working hypothesis is that Compound-X modulates the activity of a G-protein coupled receptor (GPCR). GPCRs are a major class of drug targets involved in a vast array of physiological processes.[3] This hypothesis will guide our initial experimental choices, focusing on broad GPCR screening panels before moving to more specific assays.

Phase 1: Primary Target Identification and Validation

The foundational step in characterizing a novel compound is to identify its highest affinity molecular target. This is achieved through a combination of broad radioligand binding assays and initial functional screens.

Workflow for Target Identification

The following diagram outlines the logical flow from initial broad screening to the confirmation of a primary molecular target.

G cluster_0 Phase 1: Target Identification a Compound-X Synthesis & QC b Broad Radioligand Binding Screen (e.g., 44 GPCR Panel) a->b Submit for Screening c Identify High-Affinity 'Hits' (e.g., >50% inhibition @ 1µM) b->c Analyze Binding Data d Orthogonal Functional Screen (e.g., Calcium Flux or cAMP Assay) c->d Select 'Hits' for Functional Testing e Confirm Functional Activity at 'Hit' Receptors d->e Correlate Binding and Function f Primary Target Hypothesis: (e.g., Dopamine D2 Receptor) e->f Designate Putative Target

Caption: Workflow for primary molecular target identification of Compound-X.

Experimental Protocol: Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound for a specific receptor.[4] It measures the ability of the unlabeled Compound-X to compete with a radiolabeled ligand of known affinity.[5]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., HEK293 cells expressing the Dopamine D2 receptor).[6] This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[6]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) at or near its Kd value, and varying concentrations of Compound-X.[5][6]

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[6]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound-X. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Compound-X that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Hypothetical Binding Data

The following table summarizes hypothetical binding affinities (Ki) for Compound-X against a panel of CNS-related GPCRs.

Receptor TargetRadioligand UsedCompound-X Kᵢ (nM)
Dopamine D2 [³H]-Spiperone 15.2
Dopamine D1[³H]-SCH23390> 10,000
Serotonin 5-HT2A[³H]-Ketanserin875
Adrenergic α1[³H]-Prazosin1,240
Histamine H1[³H]-Pyrilamine> 10,000
Muscarinic M1[³H]-Pirenzepine5,600

Phase 2: Functional Characterization at the Primary Target

Once the primary target is identified, the next critical step is to determine the functional consequence of this binding. Does Compound-X activate the receptor (agonism), block the action of the endogenous ligand (antagonism), or modulate the receptor's activity in another way?

Determining Functional Modality: cAMP Accumulation Assay

The Dopamine D2 receptor is canonically coupled to the Gαi/o family of G-proteins.[7] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[7] A cAMP assay can therefore effectively determine the functional activity of Compound-X.[8][9]

Experimental Protocol: cAMP Hunter™ Assay This is a competitive immunoassay based on Enzyme Fragment Complementation (EFC) technology.[10]

  • Cell Plating: Seed cells stably expressing the human Dopamine D2 receptor into 384-well assay plates.

  • Compound Addition (Antagonist Mode): To test for antagonism, add increasing concentrations of Compound-X to the cells and incubate for a short period. Then, add a fixed concentration of a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration.

  • Lysis and Detection: After incubation, add the cAMP detection reagents. In this assay, cellular cAMP competes with enzyme donor-labeled cAMP for binding to an anti-cAMP antibody.[10] Free enzyme donor can then complement with an enzyme acceptor to form an active β-galactosidase enzyme, which generates a chemiluminescent signal.[10]

  • Data Analysis: A high cAMP level (low signal) indicates no Gαi activation, while a low cAMP level (high signal) indicates Gαi activation.[10] For antagonist activity, plot the signal against the log concentration of Compound-X to determine the IC50.

Hypothetical Functional Data
Assay ModeAgonist (Quinpirole)Compound-X ResponseFunctional ConclusionPotency (EC₅₀/IC₅₀)
AgonistN/ANo change in cAMPNo intrinsic agonist activityN/A
Antagonist10 nM (EC₈₀)Dose-dependent reversal of Quinpirole-induced cAMP decreaseCompetitive AntagonistIC₅₀ = 45.8 nM

Phase 3: Downstream Signaling Pathway Analysis

GPCR signaling is not limited to G-protein coupling. Receptors can also signal through β-arrestin pathways, a phenomenon known as biased agonism.[11][12] It is crucial to determine if Compound-X affects these alternative pathways.

Investigating β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in real-time in living cells.[13] A BRET assay can be used to measure the recruitment of β-arrestin to the D2 receptor upon ligand binding.[12][14]

Experimental Protocol: BRET Assay for β-Arrestin Recruitment

  • Cell Transfection: Co-transfect HEK293 cells with two constructs: one encoding the D2 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[14]

  • Assay Procedure: Plate the transfected cells. Add the luciferase substrate (e.g., coelenterazine h).[14] Measure the baseline BRET signal.

  • Compound Addition: Add a known D2 agonist (e.g., Quinpirole) to induce β-arrestin recruitment, which brings the donor and acceptor into proximity, increasing the BRET signal. To test for antagonism, pre-incubate with Compound-X before adding the agonist.

  • Signal Detection: Measure the light emission at two wavelengths (one for the donor and one for the acceptor). The BRET ratio is calculated as the ratio of acceptor emission to donor emission.[14]

  • Data Analysis: An increase in the BRET ratio indicates β-arrestin recruitment. The ability of Compound-X to block the agonist-induced increase in BRET is quantified to determine its potency as an antagonist in this pathway.

Probing MAPK/ERK Pathway Activation

β-arrestin can act as a scaffold for signaling proteins, leading to the activation of pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2 phosphorylation.[11] Western blotting is a standard method to measure the level of phosphorylated ERK (p-ERK).[11][15]

Experimental Protocol: Western Blot for Phospho-ERK1/2

  • Cell Treatment: Culture cells expressing the D2 receptor. Serum-starve the cells to reduce basal p-ERK levels.[15] Treat cells with vehicle, a D2 agonist, or Compound-X followed by the agonist.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[17]

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

  • Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[11]

  • Densitometry: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.[15]

Integrated Signaling Pathway Diagram

The following diagram illustrates the D2 receptor signaling pathways and the hypothesized points of action for Compound-X.

G cluster_0 Cell Membrane cluster_1 Intracellular D2R Dopamine D2 Receptor Gai Gαi D2R->Gai Activates Barr β-Arrestin D2R->Barr Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Gai->AC Inhibits PKA PKA cAMP->PKA Inhibits ERK ERK1/2 Barr->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Regulates Dopamine Dopamine (Agonist) Dopamine->D2R Activates CompoundX Compound-X (Antagonist) CompoundX->D2R Blocks

Caption: Hypothesized signaling pathways of the D2 receptor and the antagonistic action of Compound-X.

Summary and Conclusion

Based on this systematic in-vitro evaluation, a clear mechanistic profile for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride (Compound-X) emerges:

  • Primary Target: Compound-X is a high-affinity, selective ligand for the human Dopamine D2 receptor.

  • Functional Modality: It acts as a competitive antagonist, effectively blocking G-protein-mediated signaling (cAMP reduction) initiated by D2 receptor agonists.

  • Signaling Profile: Compound-X also demonstrates antagonism in the β-arrestin recruitment pathway, suggesting it is a neutral antagonist without significant signaling bias.

  • Downstream Effects: By blocking both G-protein and β-arrestin pathways, Compound-X prevents downstream signaling events, including the phosphorylation of ERK1/2.

This comprehensive in-vitro characterization provides a robust foundation for further preclinical development. The defined potency and selectivity profile allows for informed decisions regarding dose selection for in-vivo efficacy and safety studies.

References

  • Shukla, A. K., et al. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Enzymology, 522, 235-251. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

  • Albizu, L., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Current Pharmaceutical Design, 20(1), 13-26. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods, 12(7), 661-663. [Link]

  • Lohse, M. J., et al. (2012). BRET assay for the detection of arrestin recruitment by GPCRs. Methods in Molecular Biology, 855, 203-216. [Link]

  • Koganti, P., & Yadav, V. (2020). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 15(11), 1295-1304. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 764057. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. [Link]

  • Kumar, A., et al. (2007). Synthesis, characterization and in vitro biological studies of novel cyano derivatives of N-alkyl and N-aryl piperazine. European Journal of Medicinal Chemistry, 42(4), 515-520. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-F379. [Link]

  • Sadek, B., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1339-1353. [Link]

  • Sharma, P., et al. (2020). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 17(8), 1017-1029. [Link]

Sources

Exploratory

In-Depth Technical Guide: 1-Isopropyl-(S)-2-methylpiperazine Dihydrochloride in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of designing robust, scalable synthetic routes for chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of designing robust, scalable synthetic routes for chiral building blocks. 1-Isopropyl-(S)-2-methylpiperazine dihydrochloride represents a quintessential scaffold in targeted drug discovery. This specific chiral diamine is heavily utilized in the synthesis of highly selective active pharmaceutical ingredients (APIs), including Prolyl Hydroxylase (PHD) inhibitors[1] and Histamine H3 receptor antagonists[2].

The stereocenter at the C2 position of the piperazine ring is not merely a structural feature; it is a critical determinant of pharmacological vectoring. When integrated into a larger API, the (S)-methyl group restricts the conformational flexibility of the piperazine chair, forcing the N1-isopropyl group into a pseudo-equatorial position. This precise spatial arrangement minimizes steric clashes within tight binding pockets, a causality directly responsible for enhanced target affinity.

Chemical Profile & Structural Properties

The compound exists primarily in two forms: the free base (CAS: 807319-94-4)[] and the dihydrochloride salt (CAS: 884199-34-2)[4]. While the racemic mixture (CAS: 26864-96-0) is available, modern drug development almost exclusively demands the enantiopure (S)-isomer to prevent off-target toxicity.

The choice of the dihydrochloride salt over the free base is dictated by the inherent volatility and oxidative susceptibility of secondary/tertiary polyamines. Bis-protonation at the N1 and N4 positions significantly enhances the crystalline lattice energy, yielding a highly stable, non-hygroscopic solid ideal for long-term storage and precise molar dosing in high-throughput screening (HTS) assays.

Table 1: Physicochemical and Registry Data Comparison
ParameterFree Base FormDihydrochloride Salt Form
CAS Registry Number 807319-94-4884199-34-2
Molecular Formula C₈H₁₈N₂C₈H₂₀Cl₂N₂
Molecular Weight 142.24 g/mol 215.16 g/mol
Physical State Liquid (typically pale yellow)Solid (White Crystalline Powder)
Aqueous Solubility ModerateHigh (>50 mg/mL)
Storage Conditions 2-8 °C, Inert AtmosphereRoom Temperature, Desiccated

Synthetic Methodology & Self-Validating Protocol

The synthesis of 1-Isopropyl-(S)-2-methylpiperazine relies on the exploitation of steric hindrance. The N1 nitrogen is sterically shielded by the adjacent C2-methyl group, making the N4 nitrogen significantly more nucleophilic. This causality allows for regioselective protection, followed by targeted alkylation.

Synthesis SM (S)-2-Methylpiperazine (Starting Material) Step1 Regioselective N4-Boc Protection (Boc2O, DCM, 0°C to RT) SM->Step1 Int1 tert-Butyl (S)-3-methylpiperazine -1-carboxylate Step1->Int1 Step2 Reductive Amination at N1 (Acetone, NaBH(OAc)3, DCE) Int1->Step2 Int2 tert-Butyl (S)-4-isopropyl-3-methyl piperazine-1-carboxylate Step2->Int2 Step3 Boc Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product 1-Isopropyl-(S)-2-methylpiperazine Dihydrochloride (CAS: 884199-34-2) Step3->Product

Fig 1. Step-by-step synthetic workflow for 1-Isopropyl-(S)-2-methylpiperazine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Regioselective N4-Protection

  • Dissolve 10.0 g of (S)-2-methylpiperazine in 100 mL of anhydrous Dichloromethane (DCM).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in 50 mL DCM over 1 hour.

  • Causality: Maintaining 0 °C is critical. The kinetic preference for the less hindered N4 nitrogen is maximized at low temperatures, preventing di-Boc formation.

  • Warm to room temperature and stir for 4 hours. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Reductive Amination at N1

  • Dissolve the crude intermediate in 150 mL of 1,2-Dichloroethane (DCE).

  • Add 5.0 equivalents of anhydrous acetone and 0.1 equivalents of glacial acetic acid. Stir for 30 minutes to allow the intermediate iminium ion to form.

  • Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a mild reducing agent that selectively reduces the iminium ion without reducing the excess acetone into isopropanol.

  • Stir for 12 hours at room temperature. Quench with 1N NaOH, extract with DCM, and concentrate.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude alkylated intermediate in 50 mL of anhydrous DCM.

  • Add 50 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Causality: The highly acidic, anhydrous environment cleaves the Boc group, releasing gaseous isobutylene and CO₂. The free amine immediately protonates, driving the equilibrium forward and precipitating the dihydrochloride salt.

  • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Trustworthiness: The Self-Validating System

To ensure this protocol acts as a self-validating system, the following In-Process Controls (IPCs) must be executed:

  • Checkpoint 1 (Regioselectivity): LC-MS analysis of Step 1 must show a single major peak corresponding to the mono-Boc mass (M+H = 201.1). The presence of di-Boc (M+H = 301.2) indicates a failure in temperature control, requiring the batch to be discarded.

  • Checkpoint 2 (Complete Reduction): Thin-Layer Chromatography (TLC) using a Ninhydrin stain must show the complete disappearance of the secondary amine spot (pink/purple) before proceeding to Step 3.

  • Checkpoint 3 (Salt Stoichiometry): Perform a Silver Nitrate (AgNO₃) titration on the final powder. A theoretical chloride content of ~32.9% validates the formation of the dihydrochloride rather than a monohydrochloride salt.

Pharmacological Applications & Target Pathways

The 1-Isopropyl-(S)-2-methylpiperazine motif is a privileged structure in modern pharmacology. Its most notable application is acting as the basic, solvent-exposed tail in Prolyl Hydroxylase (PHD) inhibitors [1].

PHD enzymes function as cellular oxygen sensors. Under normal oxygen conditions, they hydroxylate Hypoxia-Inducible Factor 1-alpha (HIF-1α), flagging it for proteasomal degradation. By incorporating this piperazine building block into an inhibitor, the drug effectively binds to the PHD active site. This prevents HIF-1α degradation, allowing it to stabilize, translocate to the nucleus, and trigger the transcription of genes responsible for erythropoiesis (red blood cell production) and angiogenesis.

Pathway Drug Piperazine-derived PHD Inhibitor PHD Prolyl Hydroxylase (PHD) Enzyme Drug->PHD Inhibits HIF_Deg HIF-1α Hydroxylation & Proteasomal Degradation PHD->HIF_Deg Normal O2 HIF_Stab HIF-1α Stabilization & Nuclear Translocation PHD->HIF_Stab Inhibited Gene Transcription of Target Genes (EPO, VEGF) HIF_Stab->Gene Effect Erythropoiesis & Angiogenesis Gene->Effect

Fig 2. Mechanism of Prolyl Hydroxylase (PHD) inhibition utilizing piperazine-core derivatives.

References

  • Sigma-Aldrich. "1-Isopropyl-2-methylpiperazine | 26864-96-0". Source: sigmaaldrich.cn. URL: [Link]

  • European Patent Office. "PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES (EP1615909A1)". Source: epo.org.
  • Google Patents. "6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD (US10407409B2)". Source: patents.google.com.

Sources

Foundational

In Vivo Toxicity Profile of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride: A Comprehensive Preclinical Guide

Executive Summary 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is a highly specialized, sterically hindered chiral building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is a highly specialized, sterically hindered chiral building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. Due to its structural characteristics—specifically the basic piperazine core modified by lipophilic and chiral alkyl groups—understanding its standalone in vivo toxicity is a critical prerequisite for Investigational New Drug (IND)-enabling studies.

As a Senior Application Scientist, I have designed this technical whitepaper to synthesize the predictive and empirical toxicological profile of this compound. Because specific regulatory monographs for this exact fragment are sparse, this guide extrapolates from robust class-wide piperazine data, applying structural pharmacotoxicology to predict its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.

Structural Pharmacotoxicology & ADME-Tox

The toxicity of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride is directly dictated by its molecular architecture:

  • The Piperazine Scaffold: The unsubstituted piperazine ring is a known pharmacophore with predictable toxicity liabilities, most notably dose-dependent neurotoxicity and reproductive toxicity 1.

  • 1-Isopropyl Substitution: The addition of the N-isopropyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity drives a higher volume of distribution (Vd) and facilitates rapid crossing of the blood-brain barrier (BBB), thereby lowering the threshold for CNS-mediated adverse events compared to the parent piperazine.

  • (S)-2-Methyl Substitution: The chiral methyl group introduces steric hindrance adjacent to the secondary amine. This structural feature can slow down specific Cytochrome P450 (CYP)-mediated N-dealkylation rates, potentially prolonging the plasma half-life of the parent compound.

  • Dihydrochloride Salt Form: Free-base piperazines are strongly alkaline and corrosive to mucosal tissues 2. The dihydrochloride salt neutralizes this basicity, ensuring high aqueous solubility and minimizing local gastrointestinal irritation during oral dosing.

Systemic In Vivo Toxicity Profile

Neurotoxicity (Dose-Limiting Toxicity)

The primary dose-limiting toxicity for piperazine derivatives is neurotoxicity, which is mechanistically driven by 22. By competitively blocking GABA-A receptors, these compounds reduce chloride ion influx, leading to neuronal hyperexcitability. Clinical manifestations in mammalian models include tremors, ataxia, and in severe cases, clonic convulsions. Regulatory data establishes a Lowest Observed Adverse Effect Level (LOAEL) of ~110 mg/kg for acute piperazine-induced neurotoxicity in humans [[1]](). Furthermore, alternative in vivo models (e.g., Caenorhabditis elegans) exposed to substituted designer piperazines exhibit significant locomotor deficits and quantifiable neuronal damage 3.

Hepatotoxicity and Nephrotoxicity

While acute exposures are generally well-tolerated by visceral organs, subchronic and chronic high-dose administrations reveal target organ toxicity. Dietary administration of piperazine salts at concentrations up to 10,000 ppm induces degenerative changes in the liver—characterized by diffuse cellular swelling and focal necrosis—alongside fibrotic degeneration in the kidneys [[1]]().

Reproductive and Developmental Toxicity

Piperazine dihydrochloride and related salts are globally classified as Category 2 reproductive toxicants (suspected of damaging fertility and the unborn child) 1. In standard two-generation reproductive toxicity studies (OECD 416), a No Observed Adverse Effect Level (NOAEL) of 125 mg/kg bw/day was established based on reduced fecundity observed at higher doses []().

Genotoxicity Risk (Nitrosation)

The parent compound itself is not genotoxic, consistently testing negative in in vitro Ames assays and in vivo micronucleus tests [](). However, secondary amines in the piperazine ring are susceptible to in vivo nitrosation in the acidic environment of the stomach. The resulting2 capable of inducing DNA strand breaks and carcinogenic lesions in rodents 12.

Quantitative Data Summaries

The following table synthesizes the predictive toxicological thresholds for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride based on regulatory evaluations of the piperazine class.

Toxicity EndpointBenchmark / ThresholdObserved Phenotypic EffectsReference
Acute Neurotoxicity LOAEL ≈ 110 mg/kgTremors, ataxia, mechanical sensitivity loss1, 2
Reproductive Toxicity NOAEL = 125 mg/kg/dayReduced fecundity, altered estrous cycling
Hepatotoxicity > 3000 ppm (Dietary)Focal necrosis, diffuse cellular swelling[[1]]()
Genotoxicity Negative (Parent)No chromosome aberrations unless nitrosated[](), 2

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the design: every experimental choice is justified, and internal controls guarantee that the resulting data is an artifact-free reflection of the compound's true toxicity.

Protocol 1: 14-Day Repeated Dose Toxicity & Toxicokinetics (Adapted OECD 407)

Objective: Determine the Maximum Tolerated Dose (MTD) and correlate clinical signs with systemic exposure. Design Causality: Wistar rats are selected due to extensive historical control data for piperazine-induced neurotoxicity. The dihydrochloride salt necessitates the use of 0.9% saline as a vehicle; its high aqueous solubility prevents the erratic absorption profiles commonly seen with suspension formulations.

  • Dose Formulation & Validation:

    • Step: Dissolve the compound in sterile 0.9% saline to achieve concentrations of 5, 15, and 30 mg/mL.

    • Self-Validation: Analyze pre-dose and post-dose aliquots via HPLC-UV. Acceptance criteria: ±10% of nominal concentration to prove dose homogeneity and stability over the dosing period.

  • Administration: Administer via oral gavage (PO) at 0 (Vehicle), 50, 150, and 300 mg/kg/day for 14 days.

  • In-Life Neurobehavioral Monitoring:

    • Step: Conduct a Functional Observational Battery (FOB) specifically at the estimated Tmax​ (1–2 hours post-dose).

    • Causality: Piperazine-induced GABA antagonism is transient and closely tracks Cmax​ . Monitoring only at 24 hours post-dose would result in false negatives.

  • Toxicokinetic (TK) Satellite Groups:

    • Step: Collect blood via tail vein at 0.5, 1, 2, 4, 8, and 24 hours on Day 1 and Day 14.

    • Self-Validation: Correlating systemic exposure (AUC and Cmax​ ) with FOB scores ensures that any lack of toxicity is not simply due to poor gastrointestinal absorption.

  • Necropsy: Perform gross pathology with a strict focus on liver and kidney weights, followed by H&E staining for focal necrosis and fibrosis.

Protocol 2: LC-MS/MS Bioanalytical Method for TK Profiling

Objective: Quantify plasma levels of 1-Isopropyl-(S)-2-methyl-piperazine. Design Causality: The di-alkylated piperazine core is highly polar. Standard C18 reversed-phase columns often fail to retain such polar amines, leading to ion suppression in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to ensure proper retention and peak shape.

  • Sample Preparation: Aliquot 50 µL of rat plasma. Precipitate proteins using 150 µL of cold acetonitrile containing a deuterated internal standard (IS).

    • Self-Validation: The IS chemically mimics the target analyte, perfectly correcting for any matrix-induced ion suppression or variations in extraction recovery.

  • Chromatography: Inject 5 µL onto a HILIC column. Use a gradient of 10 mM ammonium formate (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Mass Spectrometry & Batch Validation: Detect via Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • Self-Validation: A calibration curve (1–1000 ng/mL) must be run with Quality Control (QC) samples at Low, Mid, and High levels. The analytical batch is only valid if 67% of the QC samples fall within ±15% of their nominal concentrations.

Mechanistic Visualizations

The following diagrams map the logical relationships governing the compound's pharmacokinetics and its primary mechanism of toxicity.

ADME_Tox A Oral Dosing (Dihydrochloride Salt) B GI Tract Absorption (High Solubility) A->B Rapid Dissolution C Systemic Circulation (Plasma Exposure) B->C Portal Vein Transport D Hepatic Metabolism (CYP N-dealkylation) C->D First-Pass Effect E Renal Excretion (Unchanged Salt) C->E Systemic Clearance F BBB Penetration (Enhanced by N-Isopropyl) C->F Lipophilic Partitioning

Figure 1: Predicted ADME and toxicokinetic workflow for the piperazine derivative.

NeuroTox_Mechanism N1 CNS Exposure (1-Isopropyl-(S)-2-methyl-piperazine) N2 GABA-A Receptor Binding N1->N2 Target Engagement N3 Competitive Antagonism N2->N3 Receptor Blockade N4 Reduced Chloride (Cl-) Influx N3->N4 Ion Channel Inhibition N5 Neuronal Hyperexcitability (Tremors, Ataxia) N4->N5 Phenotypic Manifestation

Figure 2: Proposed neurotoxic mechanism via GABA-A receptor antagonism.

References

  • Piperazine salts: Human health tier II assessment Source: Australian Government Department of Health (NICNAS) URL:[Link]

  • Assessment - Piperazine Source: Environment and Climate Change Canada (Canada.ca) URL:[Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans Source: PubMed (NIH.gov) URL:[Link]

  • Opinion on the results of the RA of Piperazine (HH), CSTEE plenary Source: European Commission (Europa.eu) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectroscopic Analysis of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride

Abstract This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. Due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. Due to the limited availability of public reference spectra for this specific salt, this guide synthesizes established methodologies for the analysis of chiral piperazine derivatives and their hydrochloride salts. We will discuss critical aspects of sample preparation, spectrometer setup, and spectral interpretation, including predicted chemical shifts and coupling patterns based on analogous structures and fundamental NMR principles. This document is intended for researchers, scientists, and drug development professionals requiring structural verification and characterization of this compound.

Introduction

1-Isopropyl-(S)-2-methyl-piperazine is a chiral substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] Accurate structural elucidation and purity assessment are critical in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.

The dihydrochloride salt form of an amine can present challenges for NMR analysis, primarily related to solubility and the acidic, exchangeable protons of the ammonium ions.[2][3] The protonation of the nitrogen atoms in the piperazine ring significantly influences the electronic environment of neighboring protons and carbons, leading to characteristic downfield shifts in the NMR spectra.[4] This note will address these challenges and provide a robust protocol for obtaining high-quality NMR data.

Chemical Structure

Compound Name: 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride Molecular Formula: C₈H₂₀Cl₂N₂ Molecular Weight: 215.17 g/mol CAS Number: 884199-34-2

Chemical structure of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride with atom numbering

Figure 1. Chemical structure of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

The choice of a suitable deuterated solvent is crucial for the NMR analysis of hydrochloride salts. Protic solvents like D₂O can lead to the exchange of the N-H protons, rendering them unobservable.[3][5] Aprotic polar solvents, such as dimethyl sulfoxide-d₆ (DMSO-d₆), are often preferred as they can dissolve the salt and slow down the proton exchange, allowing for the observation of the N-H signals.[3][6]

Protocol:

  • Weigh approximately 5-10 mg of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D) to the NMR tube.

  • Cap the tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency500 MHz125 MHz
Pulse Programzg30zgpg30
SolventDMSO-d₆DMSO-d₆
Temperature298 K298 K
Spectral Width16 ppm240 ppm
Acquisition Time4.0 s1.5 s
Relaxation Delay2.0 s2.0 s
Number of Scans161024

Predicted Spectra and Interpretation

Due to the absence of experimentally acquired reference spectra in the public domain, the following interpretations are based on established principles of NMR spectroscopy and data from structurally related piperazine compounds.[1][7][8]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The protonation of the two nitrogen atoms will cause significant deshielding of the adjacent protons, resulting in downfield chemical shifts. The presence of two chiral centers (C2 and the isopropyl-substituted nitrogen) will lead to diastereotopic protons, further complicating the spectrum.

Table 2: Predicted ¹H NMR Chemical Shift Assignments

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H9, H10 (isopropyl CH₃)~1.2 - 1.4d~6.5Doublet due to coupling with H8.
H7 (methyl CH₃)~1.4 - 1.6d~6.5Doublet due to coupling with H2.
H3, H5, H6 (piperazine CH₂)~3.0 - 4.0m-Complex, overlapping multiplets due to geminal and vicinal couplings and diastereotopicity.
H2 (piperazine CH)~3.5 - 4.2m-Multiplet due to coupling with adjacent protons.
H8 (isopropyl CH)~3.8 - 4.5sept~6.5Septet due to coupling with the six protons of the two methyl groups.
NH⁺~9.0 - 12.0br s-Broad singlets due to quadrupolar relaxation and possible exchange.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments

Carbon(s)Predicted Chemical Shift (ppm)Notes
C9, C10 (isopropyl CH₃)~18 - 22
C7 (methyl CH₃)~15 - 20
C3, C5, C6 (piperazine CH₂)~40 - 55The exact shifts will depend on the conformation and the proximity to the substituents.
C2 (piperazine CH)~55 - 65
C8 (isopropyl CH)~60 - 70

Experimental Workflow Diagram

The following diagram illustrates the workflow for the NMR analysis of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve h1_nmr Acquire 1H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire 13C NMR Spectrum dissolve->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Peaks process->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra for structural verification. The provided predicted chemical shifts and assignments serve as a valuable reference for spectral interpretation. While these predictions are based on sound chemical principles, it is important to note that experimental data may vary slightly.

References

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Available at: [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41381. Available at: [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41381. Available at: [Link]

  • Wurtz, J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9231–9234. Available at: [Link]

  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4583. Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-60. Available at: [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molecules, 27(18), 5899. Available at: [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. Available at: [Link]

  • Wu, G. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1599–1606. Available at: [Link]

  • Viger-Gravel, J., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(34), 7847-7856. Available at: [Link]

  • Wu, G. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. PubMed. Available at: [Link]

  • Amer, A. M., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. Available at: [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

  • Piperazine dihydrochloride. NIST WebBook. Available at: [Link]

  • 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... ResearchGate. Available at: [Link]

  • Ishii, Y. (2007). 1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(3-4), 161-191. Available at: [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. Available at: [Link]

  • Amine. Wikipedia. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Application

Application Notes & Protocols: In Vitro Cellular Assay Strategies for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of in vitro cell-based assays to characterize the biological activity of 1-Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of in vitro cell-based assays to characterize the biological activity of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with activity at G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[1][2][3] This guide, therefore, hypothesizes that this novel compound may act as a modulator of GPCR signaling pathways. We present a logical, tiered approach, beginning with essential cytotoxicity profiling to establish a viable concentration range for experimentation, followed by robust functional assays to probe the compound's effects on the three canonical GPCR signaling pathways: Gq (calcium mobilization), Gs (cAMP accumulation), and Gi (cAMP inhibition). These protocols are designed to be self-validating and provide the foundational data necessary to elucidate the compound's mechanism of action and pharmacological profile.

Introduction: The Rationale for a Multi-Assay Approach

The characterization of a novel chemical entity requires a systematic and multi-faceted approach.[4] 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride (hereafter referred to as "Test Compound") is a piperazine derivative, a class of compounds known to interact with a wide array of biological targets.[3] Many approved drugs contain the piperazine moiety, highlighting its importance in drug discovery. Given that a significant portion of these drugs target GPCRs, a logical starting point for characterizing the Test Compound is to assess its potential as a GPCR modulator.[2]

GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. They are classified based on the G-protein alpha subunit they couple with, primarily Gαq, Gαs, and Gαi.[2][5]

  • Gαq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).

  • Gαs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels.[6]

  • Gαi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.[6]

This application note provides detailed protocols to independently assess the Test Compound's activity on each of these pathways. Before commencing any functional characterization, it is imperative to first evaluate the compound's general cytotoxicity. This ensures that any observed effects in subsequent functional assays are due to specific receptor-mediated signaling events rather than non-specific toxicity or cell death.

cluster_0 Experimental Workflow A Test Compound: 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride B Step 1: Determine Cytotoxicity Profile (CC50) A->B C Establish Maximum Non-Toxic Concentration B->C D Step 2: Functional GPCR Screening C->D E Gq Pathway Assay (Calcium Flux) D->E F Gs/Gi Pathway Assay (cAMP Accumulation/Inhibition) D->F G Data Analysis: EC50 / IC50 Determination E->G F->G H Pharmacological Profile G->H

Figure 1: A tiered workflow for characterizing the Test Compound.

Foundational Assay: Cytotoxicity Profiling

Principle and Rationale

The initial step in evaluating any new compound is to determine its effect on cell viability. This establishes a therapeutic window and ensures that subsequent functional assays are conducted at non-cytotoxic concentrations. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is directly proportional to the degree of cytotoxicity.

Detailed Protocol: Luminescent Cell Viability Assay

This protocol is adapted for a human cell line such as HEK293 or CHO-K1, which are commonly used for GPCR assays.

Materials:

  • HEK293 or CHO-K1 cells

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS)

  • Test Compound stock solution (10 mM in sterile water or DMSO)

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Seed 10,000 cells in 100 µL of complete growth medium per well into a 96-well white, opaque-walled plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of the Test Compound in assay medium (serum-free medium is often preferred for short-term assays to reduce protein binding). A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "no-cell control" (medium only).

    • Carefully remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your planned functional assays (e.g., 24 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Presentation

The data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The 50% cytotoxic concentration (CC₅₀) is calculated using non-linear regression analysis.

Table 1: Example Cytotoxicity Data for Test Compound

Concentration (µM) Luminescence (RLU) % Viability (Normalized)
100 5,120 5.1%
33.3 10,340 10.3%
11.1 48,900 48.9%
3.7 95,600 95.6%
1.2 98,700 98.7%
0.4 99,100 99.1%
0.13 100,500 100.5%
0.04 99,800 99.8%
Vehicle 100,000 100.0%
No Cells 850 0.0%

From this data, a CC₅₀ value can be calculated (approx. 12 µM). For subsequent functional assays, a maximum concentration of 1-3 µM would be appropriate to avoid confounding cytotoxic effects.

Functional Assay: Gq Pathway Characterization

Principle and Rationale

Activation of Gq-coupled GPCRs triggers the release of calcium from intracellular stores, resulting in a rapid and transient increase in cytosolic free calcium.[7] This change can be measured using calcium-sensitive fluorescent dyes. The FLIPR® (Fluorometric Imaging Plate Reader) system is a high-throughput instrument ideal for this purpose, but the assay can also be performed on standard fluorescence plate readers.[8] This assay will determine if the Test Compound acts as an agonist or antagonist at Gq-coupled receptors.

cluster_1 Gq Signaling Pathway Ligand Agonist (e.g., Test Compound) GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response Ca->Response

Figure 2: Simplified Gq signaling cascade leading to calcium release.

Detailed Protocol: No-Wash Calcium Flux Assay

Materials:

  • Cell line endogenously expressing or stably transfected with a Gq-coupled receptor of interest (e.g., HEK293 with M1 muscarinic receptor).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • FLIPR® Calcium Assay Kit (e.g., Calcium 5 or 6, Molecular Devices) or similar no-wash dye (e.g., Fluo-8).[9][10]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (if required by the dye manufacturer to prevent dye extrusion).

  • Known agonist and antagonist for the target receptor (positive controls).

  • FLIPR® instrument or fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in Assay Buffer (with probenecid, if needed) according to the manufacturer’s protocol. The FLIPR Calcium kits utilize a masking technology that quenches extracellular fluorescence, eliminating the need for a wash step.[9]

    • Remove the growth medium from the cells and add 100 µL (for 96-well) of dye solution.

    • Incubate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation:

    • In a separate plate, prepare 4X final concentration serial dilutions of the Test Compound and control ligands.

  • Assay Execution (FLIPR):

    • Place both the cell plate and the compound plate into the instrument.

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then add 50 µL (for 96-well) from the compound plate to the cell plate.

    • Continue recording fluorescence for an additional 2-3 minutes to capture the full kinetic response.

  • Agonist vs. Antagonist Mode:

    • Agonist Mode: The compound plate contains only the Test Compound dilutions. An increase in fluorescence indicates agonism.

    • Antagonist Mode: Pre-incubate the cells with the Test Compound for 15-30 minutes before adding a known agonist at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonism.

Data Analysis and Presentation

The response is typically measured as the peak fluorescence intensity minus the baseline. Data is normalized and plotted to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Table 2: Example Data for Gq Agonist and Antagonist Modes

Mode Test Compound (µM) Normalized Response (%) Calculated Value
Agonist 10 98.5% EC₅₀ = 0.85 µM
1 80.2%
0.1 25.1%
0.01 5.3%
Antagonist 10 2.1% (% of Agonist Response) IC₅₀ = 0.62 µM
1 15.6%
0.1 65.8%

| | 0.01 | 95.4% | |

Functional Assay: Gs/Gi Pathway Characterization

Principle and Rationale

Gs and Gi-coupled receptors respectively stimulate or inhibit the enzyme adenylyl cyclase, altering the intracellular concentration of the second messenger cAMP.[2] Luminescent biosensor assays, such as the Promega cAMP-Glo™ Assay, provide a highly sensitive and high-throughput method to quantify these changes.[11] The assay is based on the principle that cAMP activates protein kinase A (PKA), which depletes ATP; a coupled luciferase reaction then produces light in inverse proportion to the amount of cAMP present.

cluster_2 Gs and Gi Signaling Pathways Agonist_s Gs Agonist GPCR_s Gs-Coupled Receptor Agonist_s->GPCR_s Agonist_i Gi Agonist GPCR_i Gi-Coupled Receptor Agonist_i->GPCR_i Gs Gs Protein GPCR_s->Gs Activates Gi Gi Protein GPCR_i->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Figure 3: Opposing regulation of adenylyl cyclase by Gs and Gi proteins.

Detailed Protocol: Luminescent cAMP Assay

Materials:

  • Cell line expressing a Gs or Gi-coupled receptor of interest.

  • White, opaque-walled 384-well microplates (recommended for low volume).

  • cAMP-Glo™ Assay kit (Promega).

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi assays).[6]

  • Plate-reading luminometer.

Procedure:

  • Cell Plating and Stimulation:

    • Plate cells in 384-well plates and incubate overnight.

    • Prepare serial dilutions of the Test Compound in an appropriate buffer.

    • Add the compound dilutions to the cells and incubate for 15-30 minutes at room temperature.

    • For Gs Assays: This is the only stimulation step.

    • For Gi Assays: After compound pre-incubation, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production. The Gi agonist will inhibit this stimulation.[6]

  • Cell Lysis and Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes. This buffer contains a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add the cAMP Detection Solution, which contains PKA and the luciferase components.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence. A lower light signal corresponds to a higher cAMP concentration.

Data Analysis and Presentation

Raw luminescence data is converted to cAMP concentrations using a standard curve. The results are then plotted as a dose-response curve to determine EC₅₀ or IC₅₀ values.

Table 3: Example Data for Gs Agonist and Gi Agonist Modes

Mode Test Compound (µM) Luminescence (RLU) Interpretation Calculated Value
Gs Agonist 10 15,000 High cAMP EC₅₀ = 1.1 µM
1 28,000
0.1 85,000
Vehicle 100,000 Basal cAMP
Gi Agonist 10 95,000 Low cAMP (Inhibition) EC₅₀ = 0.45 µM
1 72,000
0.1 35,000

| | Vehicle | 20,000 | High cAMP (Forskolin) | |

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. By systematically assessing cytotoxicity followed by functional screening against the major GPCR signaling pathways, researchers can efficiently determine the compound's primary mechanism of action. Positive "hits" from these assays should be followed by more detailed pharmacological studies, including receptor binding assays and screening against a panel of known GPCRs to determine target specificity and selectivity. This tiered approach maximizes resource efficiency and provides a clear path from a novel compound to a well-characterized pharmacological agent.

References

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]

  • Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Caron, M. G., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • PubMed. (n.d.). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • Marti-Solano, M., et al. (2020). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Assay Guidance Manual - NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Drug Discovery World. (2024, September 18). The value of GPCR cell-based assays in drug discovery. Retrieved from [Link]

  • An, S., & Hsieh, J. (2012). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • Schihada, H., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • MDPI. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • Bentham Science Publishers. (2018, August 1). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2016, December 8). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride

Welcome to the technical support guide for the synthesis and purification of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Synthesis Overview & Key Challenges

The synthesis of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride is typically a two-step process following the acquisition or synthesis of the key chiral starting material, (S)-2-methylpiperazine.

  • N-Isopropylation: Selective mono-N-alkylation of (S)-2-methylpiperazine with an isopropyl group, most commonly via reductive amination with acetone.

  • Salt Formation & Purification: Conversion of the free base to the dihydrochloride salt, followed by purification to isolate the final active pharmaceutical ingredient (API) precursor.

The primary challenges that researchers face are achieving high mono-selectivity during the isopropylation step, preventing side reactions, and effectively purifying the final, often hygroscopic, dihydrochloride salt.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis & Purification A N-Boc-L-alanine C (S)-1-Benzyl-3-methylpiperazine-2,5-dione A->C Peptide Coupling B Ethyl N-benzylglycinate B->C D (S)-1-Benzyl-3-methylpiperazine C->D LAH Reduction E (S)-2-Methylpiperazine D->E Hydrogenolysis (Pd/C) F (S)-1-Isopropyl-2-methylpiperazine (Free Base) E->F Reductive Amination (Acetone, Reducing Agent) G 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride (Crude) F->G Salt Formation (Anhydrous HCl) H Final Product (Pure) G->H Recrystallization

Caption: Overall workflow for the synthesis of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride.

Section 2: Troubleshooting the N-Isopropylation Step (Reductive Amination)

This step is the most critical for determining the overall yield and purity. The reaction involves the formation of an iminium ion intermediate from (S)-2-methylpiperazine and acetone, which is then reduced in situ.

Frequently Asked Questions

Q1: My reductive amination reaction is incomplete or has stalled. What are the likely causes?

A1: Stalled reductive aminations are common and can typically be traced to one of several factors:

  • Reducing Agent Potency: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and selectivity. However, it is moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent. An older, partially hydrolyzed reagent will have significantly lower activity.

  • Presence of Water: While some reductive aminations tolerate small amounts of water, the initial iminium ion formation is a condensation reaction that releases water. Excess water can shift the equilibrium away from the iminium ion, slowing the reaction. Using molecular sieves (4 Å) can be beneficial, especially in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[1]

  • Reaction Temperature: These reactions are often run at room temperature. If the reaction is sluggish, gentle heating to 40-50°C may improve the rate, but be cautious as this can also promote side reactions.

  • Stoichiometry: Ensure at least a stoichiometric amount of acetone and the reducing agent are used. A slight excess of both (e.g., 1.1-1.5 equivalents) is often employed to drive the reaction to completion.

Q2: I'm observing a significant amount of the di-alkylated byproduct, 1,4-diisopropyl-(S)-2-methylpiperazine. How can I improve mono-selectivity?

A2: This is the most common selectivity challenge. The product, 1-isopropyl-(S)-2-methylpiperazine, is also a secondary amine and can react with acetone to form a second iminium ion, leading to di-alkylation.

  • Control Stoichiometry: Avoid a large excess of acetone. Adding the acetone slowly over several hours can help maintain a low concentration, favoring the reaction with the more nucleophilic starting material over the more sterically hindered product.

  • Use a Bulky or Protecting Group Strategy: While more complex, a protecting group strategy is the most robust method for ensuring mono-alkylation. Using a readily removable protecting group like Boc on one nitrogen ensures that only the other nitrogen can react.[2] However, for a direct synthesis, kinetic control is key.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance selectivity. The activation energy for the second alkylation on the more hindered product is often higher.

  • Choice of Amine Salt: Starting with a mono-protonated salt of the piperazine (e.g., the monohydrochloride) can reduce the nucleophilicity of the amine, potentially slowing the rate of the second alkylation relative to the first.[2]

Q3: Which reducing agent is best for this transformation?

A3: The choice of reducing agent is critical and involves a trade-off between reactivity, selectivity, and process safety.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - High selectivity for imines/iminium ions over ketones.[3]- Mild and does not reduce the acetone starting material.- Commercially available and easy to handle.- Moisture sensitive.- Generates stoichiometric acetate waste.
Sodium Cyanoborohydride (NaBH₃CN) - Highly selective and effective.- Generates highly toxic cyanide waste, making it undesirable for scale-up.[3]
H₂ with Pd/C Catalyst (Flow Hydrogenation) - "Green" reducing agent; water is the only byproduct.[3]- Excellent for large-scale synthesis.- Eliminates storage and handling of hazardous borohydrides.- Requires specialized flow hydrogenation equipment.- Potential for over-reduction or debenzylation if other functional groups are present.[4]

For laboratory-scale synthesis, Sodium Triacetoxyborohydride is generally the most practical and reliable choice. For process development and scale-up, catalytic hydrogenation offers significant environmental and safety advantages.[3]

Troubleshooting_Reductive_Amination cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Products Start Low Yield in Reductive Amination Cause1 Incomplete Conversion? Start->Cause1 Cause2 Major Side Product? Start->Cause2 Sol1a Check Reducing Agent (Use fresh NaBH(OAc)₃) Cause1->Sol1a Sol1b Add Drying Agent (4 Å Molecular Sieves) Cause1->Sol1b Sol1c Increase Reaction Time or Gentle Heating (40°C) Cause1->Sol1c SideProduct1 Di-Isopropylation Product Cause2->SideProduct1 Sol2a Use ≤1.1 eq. Acetone SideProduct1->Sol2a Sol2b Slow Addition of Acetone SideProduct1->Sol2b Sol2c Run at Lower Temp (0°C) SideProduct1->Sol2c

Caption: Troubleshooting logic for the N-isopropylation (reductive amination) step.

Reference Protocol: N-Isopropylation via Reductive Amination

This protocol is optimized for high mono-selectivity and yield at a laboratory scale.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-2-methylpiperazine (1.0 eq.).

  • Solvent: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Acetone Addition: Add acetone (1.05-1.1 eq.) to the solution and stir for 20 minutes at room temperature to allow for pre-formation of the iminium intermediate.

  • Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture. The addition may be slightly exothermic. Maintain the temperature at 20-25°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-Isopropyl-2-methylpiperazine free base as an oil. The crude product should be used directly in the next step.

Section 3: Dihydrochloride Salt Formation & Purification

The final step involves converting the basic piperazine product into its more stable and easily handled dihydrochloride salt. Purity is paramount at this stage.

Frequently Asked Questions

Q1: My dihydrochloride salt is precipitating as a sticky oil instead of a crystalline solid. How can I fix this?

A1: Oiling out is a common issue, often caused by impurities, residual water, or an incorrect choice of solvent.

  • Ensure Anhydrous Conditions: The free base must be scrupulously dry. Any residual water can lead to the formation of a hydrate, which may be an oil. Ensure your organic extracts were thoroughly dried with Na₂SO₄. The HCl source must also be anhydrous. A solution of HCl in isopropanol, diethyl ether, or dioxane is strongly recommended over using aqueous HCl.[5]

  • Solvent Choice is Critical: The ideal solvent should readily dissolve the free base but provide low solubility for the dihydrochloride salt. Isopropanol (IPA), ethyl acetate (EtOAc), and diethyl ether are excellent choices. Sometimes a co-solvent system, like DCM/ether or IPA/heptane, is needed to induce crystallization.

  • Slow Down the Precipitation: Add the HCl solution dropwise to a vigorously stirred solution of the free base at 0°C. Rapid precipitation can trap impurities and solvent, leading to an amorphous or oily solid.

  • Scratching and Seeding: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of crystalline material from a previous batch, "seeding" the supersaturated solution can induce crystallization.

Q2: How do I ensure the formation of the di-hydrochloride salt and not a mixture of mono- and di-salts?

A2: Stoichiometry is key. You must use at least 2.0 equivalents of HCl relative to your piperazine product. Using a slight excess (e.g., 2.1-2.2 eq.) ensures complete protonation of both nitrogen atoms. The second pKa of piperazine is significantly lower than the first, so the formation of the dihydrochloride is thermodynamically favored in the presence of sufficient acid.[6]

Q3: My final product has a slight color and doesn't meet purity specifications after initial precipitation. What is the best recrystallization strategy?

A3: Recrystallization is essential for achieving high purity.

Solvent SystemSuitability for Recrystallization
Methanol (MeOH) Often dissolves the salt well when hot, but solubility may remain high when cold, leading to poor recovery.
Ethanol (EtOH) / Water A common and effective system. Dissolve the crude salt in a minimum amount of hot 95:5 EtOH/Water, then cool slowly. The water increases solubility when hot, while the ethanol ensures it crashes out when cold.
Isopropanol (IPA) An excellent choice. It has good solubility for the salt at reflux but significantly lower solubility at room temperature or 0°C, leading to high recovery of pure crystals.[2]
Acetonitrile (ACN) Can also be effective, particularly for removing less polar impurities.

Recrystallization Protocol:

  • Transfer the crude dihydrochloride salt to a flask.

  • Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid just dissolves.

  • If the solution has a color, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Placing it directly in an ice bath will cause rapid precipitation and trap impurities.

  • Once crystals have formed, cool the flask in an ice bath for at least one hour to maximize recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, followed by a wash with a non-polar solvent like cold diethyl ether or heptane to aid drying.

  • Dry the pure crystals under high vacuum.

Reference Protocol: Salt Formation
  • Dissolution: Dissolve the crude free base oil from the previous step in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution in an ice bath to 0°C with vigorous stirring.

  • Acidification: Prepare a solution of anhydrous HCl (2.2 eq.). This can be a commercial solution (e.g., 2M HCl in diethyl ether) or prepared by bubbling HCl gas through the chosen solvent. Add the HCl solution dropwise to the cold, stirred solution of the free base.

  • Precipitation: A white precipitate should form immediately. Continue stirring in the ice bath for 1-2 hours after the addition is complete to ensure full precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with the cold precipitation solvent, followed by a wash with cold diethyl ether.

  • Drying: Dry the solid under high vacuum to obtain the crude 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. Proceed with recrystallization as needed.

References
  • Lombardo, M., & Trombini, C. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1167-1170. [Link]

  • Guryanov, I., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5652. [Link]

  • Deeter, J., et al. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 22(6), 761-764. [Link]

  • PubMed. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9078-9084. [Link]

  • Chary, K. V. R., et al. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry, 4(3), 259-262. [Link]

  • Google Patents. (2013). US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Taylor & Francis Online. AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. [Link]

  • Pola, M., et al. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 6(10), 157. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents. (2011). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • 24ChemicalResearch. (2026). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • University of Florida Digital Collections. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Google Patents. (2003).
  • Google Patents. (1959).
  • Auburn University Electronic Theses and Dissertations. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • PrepChem. (2015). Synthesis of 1-methyl-piperazine-1-oxide dihydrate. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Google Patents. (1964).
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

Sources

Optimization

Troubleshooting precipitation issues with 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride

Technical Support Center: Troubleshooting Precipitation of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to add...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Precipitation of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride.

Piperazine derivatives are notoriously challenging to crystallize due to their dual basic centers and extreme hygroscopicity[1]. This guide moves beyond basic protocols to explain the thermodynamic and kinetic causality behind precipitation failures, ensuring your workflows are robust and self-validating.

Physicochemical Context & Solubility Matrix

To troubleshoot precipitation, we must first understand the thermodynamic driving forces of the molecule. The piperazine ring contains two basic nitrogens. The secondary amine (N4) typically exhibits a pKa around 9.6, while the sterically hindered, alkylated tertiary amine (N1, bearing the isopropyl group) exhibits a significantly lower pKa of approximately 5.6[2].

Because of this large ΔpKa, forming the dihydrochloride salt requires a highly acidic microenvironment (pH < 2). If insufficient acid is used, a mixture of free base, monohydrochloride, and dihydrochloride forms, which destroys crystal lattice uniformity and prevents precipitation[3].

Table 1: Comparative Solubility Profile Use this matrix to select your solvent/anti-solvent systems.

Solvent SystemFree Base StateDihydrochloride Salt StateMechanistic Role
Water SolubleFreely SolubleAvoid during salt formation; causes "oiling out".
Methanol / Ethanol Highly SolubleSlightly Soluble (Hot)Good primary solvent for dissolving the free base.
Isopropanol (IPA) SolubleSparingly SolubleExcellent crystallization medium.
Acetone SolubleInsolubleIdeal anti-solvent / trituration wash[4].
Diethyl Ether / MTBE SolubleInsolubleAggressive anti-solvent; forces rapid crashing.
Hexane / Heptane Sparingly SolubleInsolublePoor choice (free base may not dissolve fully).

Diagnostic Workflow

Use the following decision tree to diagnose your specific precipitation failure.

PrecipitationTroubleshooting Start Precipitation Attempt (Free Base + HCl in Solvent) Result What is the physical state of the product? Start->Result Oil Gummy Solid / Oiled Out Result->Oil Hygroscopic moisture Powder Clean Crystalline Powder Result->Powder Success NoPpt Remains in Solution Result->NoPpt High solubility CauseOil Cause: Water contamination or rapid amorphous crashing. Oil->CauseOil CauseNoPpt Cause: Insufficient HCl eq. or highly polar solvent (MeOH). NoPpt->CauseNoPpt FixOil Fix: Decant solvent, triturate with anhydrous cold acetone. CauseOil->FixOil FixNoPpt Fix: Add >2.5 eq HCl in dioxane, add anti-solvent (Et2O/Acetone). CauseNoPpt->FixNoPpt

Caption: Diagnostic workflow for troubleshooting 1-Isopropyl-(S)-2-methyl-piperazine HCl precipitation.

Troubleshooting Guide & FAQs

Q1: Why did my product "oil out" into a sticky gum instead of forming a powder? The Causality: Oiling out occurs when the dihydrochloride salt forms a localized supersaturated aqueous phase instead of a crystal lattice. Piperazine salts are highly hygroscopic. If your solvent (e.g., ether or ethyl acetate) is not strictly anhydrous, or if you used aqueous HCl (like 37% hydrochloric acid) instead of anhydrous HCl gas/dioxane, the water present is absorbed by the precipitating salt, turning it into a viscous oil. The Solution: You must remove the water. Decant the supernatant solvent. Add strictly anhydrous, ice-cold acetone to the oil and vigorously scratch the sides of the flask with a glass rod (trituration). The mechanical energy and the hygroscopic nature of anhydrous acetone will strip the water from the hydrate, forcing the transition from an oil to a crystalline solid.

Q2: I added 2.0 equivalents of HCl, but my yield of the precipitate is very low. Why? The Causality: The N1 nitrogen bearing the isopropyl group is sterically hindered and less basic (pKa ~5.6)[2]. Adding exactly 2.0 equivalents of HCl leaves the system in a thermodynamic equilibrium where a significant portion of the molecules remain as the highly soluble monohydrochloride salt[3]. The Solution: Always use an excess of acid to drive the equilibrium entirely to the dihydrochloride state. Use 2.5 to 3.0 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane).

Q3: My free base is dissolved in methanol, I added HCl, but nothing precipitated. What went wrong? The Causality: Methanol is too polar and possesses strong hydrogen-bonding capabilities, which solvates the dihydrochloride salt effectively[5]. The solubility of the salt in methanol is simply too high at room temperature. The Solution: Methanol is a great primary solvent, but it requires an anti-solvent. Slowly add anhydrous diethyl ether or MTBE dropwise to the methanolic solution until the solution becomes slightly turbid (the cloud point). Then, cool the mixture to 4°C to induce nucleation.

Validated Experimental Protocols

Protocol A: Standard Anhydrous Precipitation of the Dihydrochloride Salt

This protocol utilizes a solvent/anti-solvent gradient to ensure slow, highly pure crystallization rather than rapid, amorphous crashing.

  • Preparation: Dissolve 1.0 equivalent of 1-Isopropyl-(S)-2-methyl-piperazine (free base) in a minimum volume of anhydrous Isopropanol (IPA) (approx. 5-10 mL per gram of substrate) at room temperature under an inert argon atmosphere.

  • Acidification: Place the flask in an ice-water bath (0-5°C). Slowly add 2.5 to 3.0 equivalents of a standardized anhydrous HCl solution (e.g., 4.0 M HCl in 1,4-dioxane or cyclopentyl methyl ether). Note: Dropwise addition prevents localized heat spikes that can cause oiling out.

  • Aging: Stir the mixture at 0°C for 30 minutes. A white precipitate should begin to form.

  • Anti-Solvent Addition: To maximize yield, slowly add anhydrous diethyl ether or cold anhydrous acetone (equal to the volume of IPA used) over 15 minutes.

  • Isolation: Filter the resulting white crystalline powder rapidly through a sintered glass funnel under a blanket of nitrogen (to prevent atmospheric moisture absorption). Wash the filter cake twice with cold, anhydrous acetone[4].

  • Drying: Dry the product immediately in a vacuum desiccator over P2O5 or under high vacuum at 40°C for 12 hours.

Protocol B: Rescuing an "Oiled Out" Product (Trituration)

Use this if Protocol A fails due to moisture contamination.

  • Decantation: Stop stirring and allow the heavy oil to settle at the bottom of the flask. Carefully decant and discard the supernatant organic solvent.

  • Solvent Swap: Add 10-15 mL of strictly anhydrous, ice-cold acetone directly to the oil.

  • Mechanical Trituration: Using a heavy glass stirring rod, vigorously scratch the oil against the glass walls of the flask. The friction provides nucleation sites, while the anhydrous acetone chemically dehydrates the gummy matrix.

  • Maturation: Continue scratching until the oil transforms into a free-flowing, opaque white powder. If the acetone becomes cloudy/gummy, decant it and add fresh cold acetone, repeating the process.

  • Filtration: Filter the newly formed crystals and dry immediately under high vacuum.

References

  • 2-Methylpiperazine 109-07-9 wiki Source: Guidechem URL
  • pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • US3023211A - Method for the preparation of piperazine monohydrochloride Source: Google Patents URL
  • Navigating the Solubility Landscape of 1-(2-chloroethyl)
  • Piperazine | C4H10N2 | CID 4837 Source: PubChem - NIH URL

Sources

Troubleshooting

Preventing racemization of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride during storage

Technical Support Center: 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride Welcome to the technical support center for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride

Welcome to the technical support center for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the enantiomeric integrity of this chiral building block during storage and handling. Here, we address common questions, provide in-depth troubleshooting, and detail essential analytical protocols to prevent racemization and maintain material quality.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common user inquiries.

Q1: What is the primary cause of racemization for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride?

A1: The primary risk of racemization stems from the deprotonation of the piperazine nitrogens. The dihydrochloride salt form is exceptionally stable because both nitrogen atoms are protonated, which locks the stereocenter and prevents conformational changes that could lead to racemization. Racemization is most likely to occur if the compound converts to its free base form, which can be initiated by exposure to moisture or basic substances.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its enantiomeric and chemical purity, 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride should be stored in a cool, dry, and dark place. Specifically, maintain temperatures between 2°C and 8°C.[3] The material should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from moisture and oxygen.[3][4]

Q3: My latest batch shows a decrease in enantiomeric excess (e.e.%). What is the most probable cause?

A3: The most probable cause is exposure to humidity. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[4][5] This absorbed water can create a microenvironment where the salt dissociates, leading to the formation of the free base, which is susceptible to racemization.[2] Another possibility is accidental contamination with a basic substance in your storage area or during handling.

Q4: How can I verify the enantiomeric purity of my stored material?

A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[6][7][8] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess. Capillary Electrophoresis (CE) is another effective, though less common, alternative.[6][9]

Part 2: In-Depth Troubleshooting Guide

This section explores specific issues and provides a logical framework for diagnosing and resolving problems related to racemization.

Issue 1: Gradual Loss of Enantiomeric Purity Over Time

Symptoms:

  • A slow but consistent decrease in enantiomeric excess (e.e.%) is observed in routine QC checks over several months.

  • No single event can be linked to the loss of purity.

Causality and Investigation:

This pattern strongly suggests a subtle, chronic issue with the storage environment. The primary suspect is moisture ingress due to inadequate container sealing or storage in a high-humidity environment.[4][10] Amine hydrochloride salts can be hygroscopic, and even small amounts of absorbed water can facilitate slow racemization over time.[11]

Troubleshooting Workflow:

cluster_storage Step 1: Storage Environment Audit cluster_handling Step 2: Handling Protocol Review cluster_solution Step 3: Corrective Actions start Observation: Gradual e.e.% Loss check_humidity Review humidity logs. Is average RH > 40%? start->check_humidity check_temp Review temperature logs. Are there frequent excursions above 8°C? check_humidity->check_temp If No action_desiccator Store container inside a desiccator or dry cabinet. check_humidity->action_desiccator If Yes check_container Inspect container seal integrity. Is it airtight? check_temp->check_container If No check_temp->action_desiccator If Yes check_weighing Is weighing done in a controlled low-humidity environment (glove box)? check_container->check_weighing If OK action_inert Backfill container with inert gas (N2/Ar) after each use. check_container->action_inert If Compromised action_aliquot Aliquot material into smaller, single-use vials to minimize exposure. check_weighing->action_aliquot If No check_exposure How long is the container open during sampling? check_exposure->action_aliquot If > 5 mins Stable (S)-Enantiomer (Salt) N atoms are protonated (N⁺-H) Stereocenter is locked STABLE FreeBase (S)-Enantiomer (Free Base) N atoms are deprotonated (N:) Stereocenter is labile Stable->FreeBase Deprotonation Contaminant Basic Contaminant (e.g., Amine, OH⁻) Contaminant->Stable Introduced Racemate Racemic Mixture 50% (S) and 50% (R) FreeBase->Racemate Racemization (e.g., via ring inversion)

Caption: Base contamination leads to deprotonation and subsequent racemization.

Corrective Actions:

  • Quarantine: Immediately quarantine the affected batch to prevent its use.

  • Investigation: Conduct a thorough investigation of the handling history of the specific container. Review lab notebooks and inventory logs to identify any potential sources of cross-contamination.

  • Disposal: Dispose of the contaminated material according to institutional safety guidelines.

  • Prevention: Reinforce laboratory best practices, including using dedicated, clearly labeled spatulas and weighing vessels for acidic and basic compounds.

Part 3: Analytical & Stability Protocols
Protocol 1: QC Check for Enantiomeric Purity by Chiral HPLC

This protocol provides a general framework for determining the enantiomeric excess (e.e.%) of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride. Method development and validation are required for specific equipment. [8] Objective: To separate and quantify the (S) and (R) enantiomers.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (Polysaccharide-based columns like Chiralcel® or Chiralpak® are often effective for chiral amines). [7]* Mobile Phase: n-Hexane and Isopropanol (HPLC grade)

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) [12]* Sample: 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, a common starting point being 90:10 (v/v) n-Hexane:Isopropanol. [6]For basic compounds like this piperazine derivative, add 0.1% (v/v) DEA to the mobile phase to improve peak shape and prevent tailing. [12]Degas the mobile phase thoroughly.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or as determined by a UV scan)

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the major (S) and minor (R) enantiomers.

    • Calculate the enantiomeric excess (e.e.%) using the formula: e.e.% = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100 [6]

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the stability of the compound under stressed conditions to predict its long-term shelf life.

Objective: To determine the impact of temperature and humidity on the enantiomeric stability of the compound.

Step-by-Step Procedure:

  • Initial Analysis: Perform an initial analysis of a homogenous batch to determine the baseline enantiomeric excess (T=0).

  • Sample Allocation: Aliquot the material into several vials with airtight seals.

  • Storage Conditions: Place the vials into controlled environment stability chambers at the following conditions:

    • Condition A (Control): 5 °C ± 3 °C

    • Condition B (ICH Long-term): 25 °C ± 2 °C / 60% RH ± 5% RH

    • Condition C (ICH Accelerated): 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples from each condition at predetermined time points (e.g., 1, 3, and 6 months).

  • Analysis: For each time point, analyze the sample's enantiomeric purity using the validated Chiral HPLC method described in Protocol 1.

  • Data Evaluation: Record the e.e.% at each time point and condition. A significant decrease in e.e.% under accelerated conditions indicates a potential stability issue.

Sample Stability Data Table:

Time PointCondition A (5°C) e.e.%Condition B (25°C/60%RH) e.e.%Condition C (40°C/75%RH) e.e.%
T=0 99.8%99.8%99.8%
1 Month 99.8%99.7%99.1%
3 Months 99.8%99.5%98.2%
6 Months 99.7%99.2%96.5%

This table presents illustrative data. Actual results will vary. The data clearly shows that higher temperature and humidity accelerate the loss of enantiomeric purity, underscoring the importance of proper storage. [3][4]

References
  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. (n.d.). Benchchem.
  • HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20). LCGC International.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. (n.d.).
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.).
  • Chiral HPLC Method Development. (n.d.).
  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets - SMTDryBoxes.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, April 4). PubMed.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). PMC.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • avoiding racemization during the synthesis of chiral piperidine acids. (n.d.). Benchchem.
  • avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. (n.d.). Benchchem.
  • How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum.
  • Stereoselective Synthesis of a Novel Chiral Piperazine. (2025, August 5). ResearchGate.
  • Why is hydrogen chloride in everything?. (2021, September 15). Reddit.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). Semantic Scholar.
  • DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. (n.d.). Purdue University Graduate School.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials througho. (2022, June 21). Pharma Excipients.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Synthetic Drug Strategy - Unodc.
  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. (2023, January 26). ACS Applied Polymer Materials - ACS Publications.
  • (S)-2-Isopropyl-1-methylpiperazine dihydrochloride. (n.d.). Sigma-Aldrich.
  • (S)-1-ISOPROPYL-2-METHYL-PIPERAZINE. (2022, December 30). ChemicalBook.
  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate.
  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. (n.d.). Journal of the American Chemical Society.
  • (S)-1-ISOPROPYL-2-METHYL-PIPERAZINE — Chemical Substance Information. (n.d.). NextSDS.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. (n.d.). Benchchem.
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • Chiral Resolution Screening. (n.d.). Onyx Scientific.
  • CAS 807319-94-4 ((S)-1-Isopropyl-2-methylpiperazine). (n.d.). Building Block / BOC Sciences.
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2020, January 18). MDPI.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Crystallization of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the crystallization of 1-Is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the crystallization of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride .

Because the free base of this chiral piperazine derivative is typically a viscous oil at room temperature[1], isolating it as a highly pure dihydrochloride salt is a critical step in pharmaceutical intermediate synthesis (e.g., for AAK1 inhibitors or H3 antagonists). However, the diprotonation process introduces complex thermodynamic challenges, including rapid supersaturation, liquid-liquid phase separation (LLPS or "oiling out"), and concomitant polymorphism [2].

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure scalable and reproducible crystallization.

Part 1: Core Principles & Mechanistic Causality

The crystallization of a dihydrochloride salt from a basic piperazine ring involves reactive crystallization . When hydrochloric acid (HCl) is introduced to the free base in solution, the chemical reaction is nearly instantaneous and highly exothermic.

The Causality of Failure: If HCl is added too rapidly, the local supersaturation ( S ) spikes exponentially. According to classical nucleation theory, extremely high supersaturation bypasses controlled crystal growth and triggers catastrophic homogeneous nucleation. This results in either:

  • Agglomeration: Fine, fragile primary particles crash out and clump together, physically trapping mother liquor and chemical impurities [3].

  • Oiling Out (LLPS): The system exceeds the metastable zone width (MZW) so rapidly that the solute separates into a solute-rich liquid phase rather than a solid crystal lattice.

  • Kinetic Polymorphism: The kinetically favored (but thermodynamically unstable) polymorph precipitates first, leading to inconsistent melting points and dissolution profiles [4].

To achieve a self-validating system, your protocol must decouple the reaction kinetics from the crystallization kinetics by utilizing controlled antisolvent addition, precise cooling profiles, and strategic seeding.

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" at the bottom of the reactor instead of forming crystals. How do I force nucleation?

A: Oiling out (LLPS) occurs when the supersaturation driving force is too high for the chosen solvent system's metastable zone. The solute forms a dense, immiscible liquid layer.

  • Mechanistic Fix: Do not simply crash the system by crashing the temperature. Instead, you must lower the chemical potential. Adjust your solvent matrix to include a higher ratio of a primary solvent (where the salt is moderately soluble, e.g., Ethanol or Isopropanol) before adding the antisolvent (e.g., Ethyl Acetate or Heptane).

  • Actionable Step: Heat the biphasic mixture until it becomes a single homogeneous solution, then cool slowly (0.1 °C/min) and introduce 1-2 wt% of seed crystals just below the saturation temperature to bypass the LLPS boundary [2].

Q2: I am observing multiple polymorphic forms (varying XRD patterns) batch-to-batch. How do I lock in the thermodynamically stable form?

A: Dihydrochloride salts are notorious for concomitant polymorphism during reactive crystallization because the two protonation sites create complex hydrogen-bonding networks [4].

  • Mechanistic Fix: Fast precipitation favors kinetic polymorphs. To isolate the thermodynamically stable form, you must utilize a solution-mediated phase transformation (SMPT) .

  • Actionable Step: Implement an isothermal hold (maturation) at an elevated temperature (e.g., 50 °C) for 2–4 hours post-nucleation. This provides the activation energy required for the metastable kinetic crystals to dissolve and recrystallize into the stable thermodynamic form.

Q3: The isolated powder is highly hygroscopic and clumps during filtration.

A: This is a classic symptom of solvent entrapment due to severe particle agglomeration, which is common when HCl gas or concentrated aqueous HCl is added too quickly [3].

  • Mechanistic Fix: Control the reaction rate. Dilute your HCl source in the primary solvent (e.g., 2M HCl in Ethanol) and add it via a dosing pump over 60–90 minutes. Ensure the impeller speed provides high-shear mixing to dissipate local supersaturation gradients.

Part 3: Data Presentation & Optimization Matrices

To establish a robust process, quantitative screening of solvents and cooling profiles is mandatory. Below are summarized optimization parameters for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride.

Table 1: Solvent System Screening Matrix

Criteria: 100 mg scale, 2.1 eq HCl added at 20 °C, aged for 12 hours.

Primary SolventAntisolventRatio (v/v)Yield (%)Purity (HPLC)Observation / Morphology
MethanolAcetone1:568%98.5%Fine needles, prone to caking.
EthanolEthyl Acetate1:482%99.2%Optimal: Block-like crystals, good flowability.
IsopropanolHeptane1:389%96.0%High yield, but traps impurities (agglomeration).
THFToluene1:2N/AN/AOiled out immediately; no crystallization.
Table 2: Cooling Profile & Seeding Optimization (EtOH/EtOAc System)
Cooling RateSeeding TempIsothermal HoldResulting PSD (D90)Polymorph Status
1.0 °C/minUnseededNone< 15 µmMixture of Forms I & II
0.5 °C/min45 °C1 hr at 45 °C45 µmPure Form I (Thermodynamic)
0.1 °C/min 50 °C 2 hr at 50 °C 85 µm Pure Form I (Optimal)

Part 4: Experimental Workflows & Visualizations

Workflow 1: Reactive Crystallization Logic

The following diagram illustrates the logical flow for converting the free base oil into a highly pure dihydrochloride crystal lattice while avoiding phase separation.

G N1 1-Isopropyl-(S)-2-methyl-piperazine Free Base (Oil) N2 Dissolve in Primary Solvent (Ethanol, 5-10 Vol) N1->N2 N3 Slow Dosing of 2.1 eq HCl (Maintains Low Supersaturation) N2->N3 N4 Isothermal Hold at 50 °C (Solution-Mediated Transformation) N3->N4 Prevents Agglomeration N5 Addition of Antisolvent (Ethyl Acetate) N4->N5 Lock Thermodynamic Form N6 Controlled Cooling (0.1 °C/min) & Filtration N5->N6 Maximize Yield

Caption: Logical workflow for the reactive crystallization of piperazine dihydrochloride salts.

Workflow 2: Troubleshooting "Oiling Out" (LLPS)

If liquid-liquid phase separation occurs, follow this self-correcting decision tree.

G N1 Issue Detected: Oiling Out (LLPS) N2 Halt Antisolvent/HCl Addition N1->N2 N3 Heat to Dissolution (Form Single Phase) N2->N3 N4 Adjust Solvent Ratio? (Increase Primary Solvent) N3->N4 N5 Cool to Metastable Zone & Add 1-2% Seed Crystals N4->N5 Expands Metastable Zone N6 Resume Slow Cooling N5->N6 Forces Heterogeneous Nucleation

Caption: Decision tree for resolving liquid-liquid phase separation (oiling out) during crystallization.

Part 5: Step-by-Step Standard Operating Procedure (SOP)

Protocol: Seeded Reactive Crystallization of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride

Self-Validating Checkpoint: Ensure the reactor is meticulously dried. Water content >0.5% will drastically increase solubility and inhibit crystallization.

  • Preparation: Charge a jacketed reactor with 1-Isopropyl-(S)-2-methyl-piperazine free base (1.0 equivalent).

  • Dissolution: Add 6 volumes of absolute Ethanol. Stir at 250 RPM and heat the solution to 20 °C.

  • Reactive Dosing: Prepare a solution of 2.1 equivalents of HCl in Ethanol (e.g., 2M ethanolic HCl). Using a dosing pump, add the HCl solution dropwise over 90 minutes.

    • Causality: Slow addition prevents the supersaturation ( S ) from exceeding the critical nucleation threshold, preventing oiling out [3].

  • Heating & Maturation: Once dosing is complete, heat the suspension to 50 °C. Hold isothermally for 2 hours.

    • Causality: This step drives the Ostwald ripening process, converting any kinetically trapped fine particles into the thermodynamically stable polymorph [4].

  • Antisolvent Addition: Slowly charge 4 volumes of Ethyl Acetate over 60 minutes while maintaining the temperature at 50 °C.

  • Seeding (Optional but Recommended): If the solution is clear, cool to 45 °C and add 1.0 wt% of pre-milled 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride seed crystals. Hold for 30 minutes to allow the seed bed to establish.

  • Cooling Crystallization: Program the jacketed reactor to cool from 45 °C to 5 °C at a linear rate of 0.1 °C/min.

    • Causality: A slow cooling rate ensures that crystal growth dominates over secondary nucleation, yielding large, filterable block-like crystals [2].

  • Isolation: Filter the suspension under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake with 2 volumes of cold (5 °C) Ethyl Acetate.

  • Drying: Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Source: European Patent Office (EP 2822559 B1)
  • Investigation into the Cooling Crystallization and Transformations of Carbamazepine Using in Situ FBRM and PVM Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Concomitant Polymorphism of Prasugrel Hydrochloride in Reactive Crystallization Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Novel Polymorphic Patterns for Elacestrant Dihydrochloride Source: MDPI Pharmaceuticals URL:[Link]

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Purity of 1-Isopropyl-(S)-2-methyl-piperazine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when upgrading the enantiomeric excess (ee) of 1-Isopropyl-(S)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when upgrading the enantiomeric excess (ee) of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride.

This chiral piperazine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the spatial orientation of the methyl group directly dictates the binding affinity and pharmacological efficacy of the final API, achieving an enantiomeric purity of >99.5% is non-negotiable. Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, and self-validating protocols grounded in chemical causality.

Diagnostic Workflow

Workflow Start Evaluate Initial % ee of 1-Isopropyl-(S)-2-methyl-piperazine 2HCl Decision Is initial ee > 85%? Start->Decision HighEE Yes: High Initial Purity (85% - 95%) Decision->HighEE Yes LowEE No: Racemic or Low Purity (< 85%) Decision->LowEE No Recryst Thermodynamic Recrystallization (MeOH/MTBE) HighEE->Recryst FreeBase Convert to Free Base (Aqueous NaOH / Extraction) LowEE->FreeBase Final Target Achieved: >99.5% ee Dihydrochloride Salt Recryst->Final PathSplit Select Resolution Method FreeBase->PathSplit ChemRes Diastereomeric Salt Resolution e.g., Tartaric Acid PathSplit->ChemRes Scalable / Bulk SFC Preparative Chiral SFC (Chiralpak AD-H, CO2/MeOH) PathSplit->SFC Rapid / Small Scale SaltBreak Liberate Free Amine & Re-acidify with HCl ChemRes->SaltBreak SFC->SaltBreak SaltBreak->Final

Workflow for the chiral resolution and ee upgrade of 1-Isopropyl-(S)-2-methyl-piperazine.

Troubleshooting Guides & FAQs

Q1: My current batch of the dihydrochloride salt has an ee of 88%. How can I upgrade this to >99.5% without complex chromatography?

Analysis & Causality: When the initial enantiomeric purity is already moderately high (>85%), the most efficient method is thermodynamic recrystallization. Piperazine dihydrochloride salts often exhibit differential solubility between the racemic compound and the pure enantiomer. By using a carefully selected solvent/antisolvent system, the highly ordered crystal lattice of the enantiopure (S)-salt precipitates preferentially, leaving the more soluble racemate in the mother liquor.

Self-Validating Protocol: Thermodynamic Recrystallization

  • Dissolution: Suspend 100 g of the 88% ee 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride in a minimal volume of hot Methanol (approx. 300-400 mL). Heat to 60°C under gentle stirring until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add Methyl tert-butyl ether (MTBE) dropwise until the solution becomes slightly turbid (the cloud point).

  • Seeding & Cooling: Introduce 0.5 g of >99% ee seed crystals. Reduce the temperature strictly at a rate of 5–10°C per hour down to 0–5°C. Causality note: Slow cooling ensures thermodynamic control, preventing the kinetic trapping and co-precipitation of the minor (R)-enantiomer.

  • Isolation: Filter the resulting crystalline lattice under a nitrogen blanket and wash with cold MTBE.

  • Validation: Analyze the dried crystals via chiral HPLC. If the ee is <99.5%, repeat the recrystallization step once more.

Q2: Our initial synthesis yielded a near-racemic mixture (ee < 50%). Recrystallization of the HCl salt is failing. What is the most scalable chemical approach?

Analysis & Causality: Recrystallization fails at low purities because the concentration of the undesired enantiomer is too high, leading to the precipitation of the racemic compound. You must break the thermodynamic symmetry of the enantiomers by forming diastereomeric salts[1]. For 2-methylpiperazine derivatives, chiral resolving agents like tartaric acid or Di-p-toluoyl-tartaric acid (DTTA) are highly effective[2].

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Free-Basing: Dissolve the racemic dihydrochloride salt in water. Add 10M NaOH until the pH exceeds 12. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to isolate the free base.

  • Salt Formation: Dissolve the free base in an Ethanol/Water (9:1 v/v) mixture. Add 1.0 equivalent of the appropriate chiral resolving agent (e.g., (D)-Tartaric acid to target the (S)-amine). Heat the mixture to 75°C to ensure complete dissolution, then cool slowly to 20°C[2].

  • Isolation: Filter the precipitated diastereomeric salt. The matched pair will preferentially crystallize due to its lower solubility and higher crystal lattice energy.

  • Liberation & Re-acidification: Suspend the isolated tartrate salt in water, adjust to pH > 12 with NaOH, and extract the highly pure (S)-free base with DCM. Concentrate the extract, dissolve the residue in Isopropanol (IPA), and add 2.1 equivalents of HCl in IPA. The >99% ee dihydrochloride salt will precipitate immediately.

Q3: We need to isolate 50 grams of absolute (>99.5%) (S)-enantiomer rapidly for preclinical testing, and chemical resolution is taking too long. What instrumental method is recommended?

Analysis & Causality: For rapid, small-to-medium scale isolation, Preparative Supercritical Fluid Chromatography (SFC) is the gold standard. The chiral stationary phase (CSP) provides stereospecific, transient diastereomeric interactions with the enantiomers, allowing for baseline separation[3].

Self-Validating Protocol: Preparative Chiral SFC

  • Sample Preparation: Convert the dihydrochloride salt to the free base (as described in Q2). Prepare a 50 mg/mL feed solution of the free base in pure Methanol. Note: Never inject the HCl salt directly onto an SFC system, as the chloride ions will degrade the stationary phase and cause severe peak distortion.

  • SFC Conditions: Utilize a Chiralpak AD-H or IC column (250 x 21 mm). Set the mobile phase to 80% supercritical CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA). Causality note: The DEA additive is critical. It acts as a basic modifier that masks residual silanol groups on the silica support, preventing secondary ionic interactions that cause severe peak tailing for basic piperazines.

  • Fraction Collection: Collect the peak corresponding to the (S)-enantiomer.

  • Salt Reformation: Evaporate the collected fractions to dryness, dissolve the pure free base in IPA, and treat with HCl gas or HCl/IPA to precipitate the final 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride.

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary methodologies for upgrading the enantiomeric purity of this compound:

Resolution MethodIdeal Starting % eeTypical Yield (Target Enantiomer)ScalabilityTime-to-ResultRelative Cost
Thermodynamic Recrystallization > 85%60 - 75%High (Kg scale)1 - 2 DaysLow
Diastereomeric Salt Resolution < 85% (Racemic)35 - 45% (from racemate)High (Kg scale)3 - 5 DaysModerate
Preparative Chiral SFC Any> 90%Low to Medium (g scale)HoursHigh (CapEx/OpEx)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS Analytical Methods for 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The Analytical Challenge: Quantifying a Non-Chromophoric Compound 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride (Molecular Formula: C₈H₂₀Cl₂N₂, Molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Quantifying a Non-Chromophoric Compound

1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride (Molecular Formula: C₈H₂₀Cl₂N₂, Molecular Weight: 215.17 g/mol ) is a saturated heterocyclic amine. A critical feature of this molecule is the absence of a significant UV-absorbing chromophore. Saturated piperazine rings do not absorb light in the typical UV range (200-400 nm) used for quantification in HPLC.[1][2] This characteristic renders standard HPLC-UV analysis problematic, often suffering from low sensitivity and requiring complex and potentially inconsistent derivatization steps to make the molecule "visible" to the detector.[3][4]

In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a direct, highly sensitive, and specific solution. By detecting the analyte based on its mass-to-charge ratio (m/z), LC-MS bypasses the need for a chromophore entirely, making it the superior technique for this and other non-chromophoric compounds.[4][5] This guide will focus on the validation of an LC-MS/MS (tandem mass spectrometry) method, which provides an even higher degree of specificity and is the gold standard for quantitative bioanalysis and trace impurity determination.[6]

The Foundation of Trust: Analytical Method Validation

The validation of an analytical procedure is the cornerstone of reliable pharmaceutical analysis, providing documented evidence that the method is "fit for its intended purpose."[7][8] This process is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[9][10] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, emphasizing a lifecycle approach to method management.[7][8][10]

This guide will walk through the essential validation parameters as defined by ICH Q2(R2), presenting hypothetical, yet realistic, experimental data to illustrate the process and compare the performance of our proposed LC-MS/MS method against a conventional HPLC-UV approach.

The Validation Workflow: A Step-by-Step Approach

The validation process can be visualized as a logical flow of experiments, each designed to test a specific performance characteristic of the analytical method.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Method Implementation Dev LC-MS/MS Method Development (Analyte-Specific) Specificity Specificity & Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Routine Routine Use Report->Routine LCMS_Protocol SamplePrep Sample Preparation: - Dilute sample in 50:50 Methanol:Water - Add Internal Standard (e.g., deuterated analog) - Vortex LC Liquid Chromatography: - Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: 0.1% Formic Acid in Acetonitrile - Gradient elution - Flow Rate: 0.4 mL/min SamplePrep->LC Inject MS Tandem Mass Spectrometry: - Ionization: Positive ESI - MRM Transition: 143.16 -> 100.12 - Optimized collision energy and source parameters LC->MS Elute Data Data Analysis: - Integrate peak areas - Calculate Area Ratio (Analyte/IS) - Quantify against calibration curve MS->Data Detect

Caption: Experimental workflow for the LC-MS/MS analysis.

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare a stock solution of 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride and its deuterated internal standard (IS) in methanol. Serially dilute the stock to create calibration standards and quality control (QC) samples. For analysis, dilute the sample with the initial mobile phase and add the IS.

  • Chromatographic Separation: Inject the prepared sample onto a C18 reversed-phase column. Use a gradient elution starting with a high aqueous mobile phase to retain the polar analyte, then ramp up the organic phase to elute it. The addition of formic acid ensures the piperazine nitrogens are protonated, which is essential for good retention and ionization.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific MRM transition for the analyte and the internal standard.

  • Quantification: Integrate the chromatographic peaks and calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte from the calibration curve generated using the same method.

Protocol 2: HPLC-UV Method (Hypothetical)

Step-by-Step Methodology:

  • Derivatization: To a known volume of sample, add a buffering agent to adjust the pH, followed by a solution of a derivatizing agent (e.g., Dansyl Chloride or a similar agent that reacts with secondary amines). Heat the mixture for a specified time to ensure complete reaction. Quench the reaction and dilute to the final volume.

  • Chromatographic Separation: Inject the derivatized sample onto a C18 column. Use an appropriate mobile phase (e.g., acetonitrile and water buffer) to separate the derivatized analyte from by-products and other matrix components.

  • UV Detection: Monitor the eluent at the wavelength of maximum absorbance for the chosen derivative.

  • Quantification: Integrate the peak area of the derivatized analyte and determine its concentration from a calibration curve prepared from standards that have undergone the same derivatization procedure.

Conclusion: The Clear Advantage of LC-MS

For a non-chromophoric compound like 1-Isopropyl-(S)-2-methyl-piperazine dihydrochloride, the LC-MS/MS method is unequivocally superior to an HPLC-UV method. The data presented in this guide clearly illustrates that LC-MS/MS provides:

  • Unmatched Specificity: Eliminates the ambiguity and potential for interference inherent in derivatization-based methods.

  • Superior Sensitivity: Achieves significantly lower detection and quantitation limits, making it suitable for a wider range of applications, including trace analysis.

  • Greater Accuracy and Precision: The direct nature of the analysis and the use of an internal standard lead to more reliable and reproducible results.

  • Simpler Workflow: Avoids the time-consuming and potentially error-prone derivatization step.

While the initial capital investment for an LC-MS/MS system is higher, the scientific integrity, data quality, and robustness it provides are indispensable for modern drug development and quality control. Adhering to the validation principles outlined in the ICH Q2(R2) guideline ensures that the chosen analytical method is robust, reliable, and fit for its intended purpose, ultimately safeguarding product quality and patient safety.

References

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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